3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride
CAS No.: 1263280-70-1
Cat. No.: VC13425942
Molecular Formula: C7H12ClN3O
Molecular Weight: 189.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1263280-70-1 |
|---|---|
| Molecular Formula | C7H12ClN3O |
| Molecular Weight | 189.64 g/mol |
| IUPAC Name | 3-methyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride |
| Standard InChI | InChI=1S/C7H11N3O.ClH/c1-5-9-7(11-10-5)6-3-2-4-8-6;/h6,8H,2-4H2,1H3;1H |
| Standard InChI Key | WJESNAGBIGVDJP-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=N1)C2CCCN2.Cl |
| Canonical SMILES | CC1=NOC(=N1)C2CCCN2.Cl |
Introduction
Chemical Identity and Structural Characteristics
3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride (CAS: 1121057-52-0) is a derivative of the 1,2,4-oxadiazole family, distinguished by a pyrrolidinyl substituent at the 5-position and a methyl group at the 3-position. The hydrochloride salt form improves its physicochemical properties, making it more amenable to aqueous-based studies.
Molecular Formula and Weight
The compound has a molecular formula of C₇H₁₂ClN₃O, with a molecular weight of 189.64 g/mol. Its exact mass is 189.066 Da, and the topological polar surface area (TPSA) is 50.95 Ų, indicating moderate solubility in polar solvents . The LogP value of 1.13 suggests balanced lipophilicity, suitable for crossing biological membranes .
Crystallographic and Stereochemical Features
X-ray crystallography of related 1,2,4-oxadiazole derivatives, such as those reported by Lloyd et al. (2010), reveals planar heterocyclic cores with substituents adopting equatorial conformations to minimize steric strain . The (S)-enantiomer of the pyrrolidinyl group is critical for chiral interactions with biological targets, as evidenced by its preferential activity in receptor binding assays .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₂ClN₃O | |
| Molecular Weight | 189.64 g/mol | |
| Exact Mass | 189.066 Da | |
| TPSA | 50.95 Ų | |
| LogP | 1.13 | |
| Melting Point | Not reported | - |
| Solubility | Soluble in DMSO, aqueous HCl |
Synthesis and Manufacturing
The synthesis of 3-methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride involves multistep organic reactions, typically starting from amidoxime precursors.
Synthetic Routes
A common method involves the cyclocondensation of tert-butylamidoxime with 4-aminobenzoic acid derivatives, followed by alkylation and salt formation . For example:
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Cyclization: Reacting amidoxime with a nitrile derivative under basic conditions (e.g., NaOH in dichloromethane) forms the 1,2,4-oxadiazole core .
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Pyrrolidinyl Introduction: The pyrrolidinyl group is introduced via nucleophilic substitution or reductive amination, depending on the leaving group .
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Hydrochloride Salt Formation: Treating the free base with hydrochloric acid in ethanol yields the final product.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | NaOH, DCM, rt, 12h | 65–70% |
| Alkylation | Pyrrolidine, K₂CO₃, DMF, 60°C | 80% |
| Salt Form. | HCl (g), EtOH, 0°C | 95% |
Industrial-scale production employs continuous flow reactors to optimize yield and purity, though specific protocols remain proprietary.
Biological Activities and Mechanisms
1,2,4-Oxadiazoles are recognized bioisosteres for esters and amides, offering enhanced metabolic stability . The hydrochloride salt of this compound shows promise in neurological and anticancer research.
Anticancer Activity
Analogous compounds, such as 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione, exhibit antiproliferative effects against 11 cancer cell lines (mean IC₅₀ = 9.4 µM) . Mechanistically, 1,2,4-oxadiazoles inhibit topoisomerase II and disrupt mitochondrial membrane potential, inducing apoptosis .
Research Applications and Future Directions
Drug Development
This compound serves as a precursor for dual-acting analgesics targeting both nAChRs and opioid receptors. Structural modifications, such as fluorination at the methyl group, could enhance binding affinity .
Chemical Biology
Its fluorescent derivatives are being explored as probes for imaging serotonin transporters in neuronal cells.
Industrial Use
The hydrochloride salt is employed in ligand-accelerated catalysis for asymmetric synthesis, though applications remain niche.
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